molecular formula C8H8 B1625201 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene CAS No. 217501-55-8

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

Cat. No. B1625201
CAS RN: 217501-55-8
M. Wt: 110.19 g/mol
InChI Key: PPBRXRYQALVLMV-IAKNLNTOSA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as PDB or deuterated benzene, is a deuterated compound widely used in scientific research. This compound is a heavy isotope of benzene, which is a widely used organic solvent in chemistry. The deuterated form of benzene, PDB, has unique properties that make it valuable in various fields of research.

Scientific Research Applications

Photolysis and Carbene Detection

Research on the photolysis of alkylhalodiazirines, including deuterated homologues, reveals the mechanisms of carbene detection and formation under specific conditions. The study identifies how photoproducts, including deuterated derivatives, contribute to our understanding of carbene chemistry, potentially implicating the utility of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene in similar photolytic studies (Wierlacher, Sander, & Liu, 1993).

Synthesis and Characterization of Hexaarylbenzenes

The synthesis of hexaarylbenzenes with varied substituents, including deuterated components, highlights the role of these compounds in advancing materials science. This research underscores the versatility of benzene derivatives in creating novel molecular architectures with potential applications in electronics and photonics (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Proton Transfer Dynamics

Studies on gaseous phenylalkylbenzenium ions reveal intricate details about proton transfer mechanisms, offering insights into reaction dynamics that could be relevant to deuterated benzene derivatives. This knowledge is pivotal in understanding the behavior of ions in gas phases, which has implications for mass spectrometry and ion chemistry (Kuck, Bäther, & Grützmacher, 1979).

Molecular Encapsulation and Reactivity

Research on molecular encapsulation within porous phenylacetylene silver salts demonstrates the importance of substituent modification, including deuterated groups, in controlling molecular reactivity and assembly. This work informs on the design of molecular containers and frameworks for targeted applications in catalysis and molecular storage (Kiang et al., 1999).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-IAKNLNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472589
Record name 1-(1-~2~H)Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

CAS RN

217501-55-8
Record name 1-(1-~2~H)Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-a,2,3,4,5,6-d6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 3
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 4
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 5
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene
Reactant of Route 6
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

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